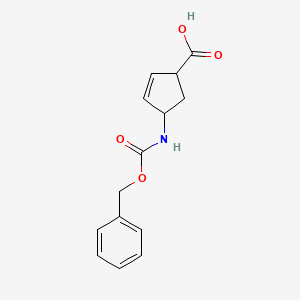

4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C14H15NO4 |

|---|---|

Peso molecular |

261.27 g/mol |

Nombre IUPAC |

4-(phenylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid |

InChI |

InChI=1S/C14H15NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2,(H,15,18)(H,16,17) |

Clave InChI |

ZUSFSOVZIMUQKG-UHFFFAOYSA-N |

SMILES canónico |

C1C(C=CC1NC(=O)OCC2=CC=CC=C2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Enzymatic and Classical Resolution Routes

A known method involves the enzymatic resolution of racemic intermediates such as 2-azabicyclo[2.2.1]hept-5-en-3-one lactam or methyl 4-acetamidocyclopent-2-ene carboxylate using pig liver esterase to obtain optically active cis-4-aminocyclopent-2-ene-1-carboxylic acid derivatives. However, enzymatic methods are often impractical for large-scale production due to enzyme cost and stability issues.

Classical resolution can be performed using chiral resolving agents such as L-tartaric acid or (+)-cis-2-(benzylamino)cyclohexanemethanol. For example, the methyl ester of 4-aminocyclopent-2-ene-1-carboxylic acid can be resolved by forming diastereomeric salts with tartaric acid, followed by selective crystallization. The resolved amine is then protected with di-tert-butyl dicarbonate or benzyloxycarbonyl chloride to introduce the Cbz protecting group.

Key steps in classical resolution and protection:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Racemic methyl 4-aminocyclopent-2-ene-1-carboxylate + L-tartaric acid, pH 1-5, 20-25°C | Formation of diastereomeric salt, selective crystallization of (1S,4R) isomer |

| 2 | Triethylamine, di-tert-butyl dicarbonate or benzyloxycarbonyl chloride, 25-35°C | Protection of amine to form Cbz derivative |

| 3 | Workup with organic solvents (ethyl acetate, methanol) | Isolation and purification of protected amino acid |

This approach is exemplified in patent literature (CA2377801A1) where the protected amino acid is isolated by recrystallization after reaction with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

Stereoselective Synthesis from Hexoses via Ring-Closing Metathesis (RCM)

A highly stereoselective synthetic route has been developed starting from hexose sugars (e.g., D-mannose, D-galactose) to prepare polyhydroxylated cyclopentane β-amino acid derivatives, including analogs of 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid .

- Selective protection of hydroxyl groups on the sugar derivative.

- Oxidation of specific hydroxyl groups to ketones using Dess–Martin periodinane.

- Wittig olefination to introduce diene functionality.

- Ring-closing metathesis (RCM) using Grubbs catalyst to form the cyclopentene ring.

- Oxidation of primary alcohol to carboxylic acid.

- Esterification with methyl iodide and sodium bicarbonate.

- Stereoselective aza-Michael addition of benzylamine to the α,β-unsaturated ester to install the amino group.

- Protection of the amino group with benzyloxycarbonyl (Cbz) or other protecting groups.

This method yields the target compound with high stereoselectivity and improved overall yields compared to classical nitrosugar strategies.

Detailed Synthetic Sequence Example (from D-mannose)

| Step No. | Intermediate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | D-mannose derivative (7a) | Protection of primary hydroxyl with TBDPS (tert-butyldiphenylsilyl) | - | Selective protection to control reactivity |

| 2 | Ketone (8) | Oxidation with Dess–Martin periodinane | - | Converts C5 hydroxyl to ketone |

| 3 | Diolefin (9a) | Wittig reaction (double olefination) | - | One olefination at ketone, one at anomeric position; spontaneous deacetylation |

| 4 | Diolefin (9c) | Methylation of free hydroxyl, deprotection of silyl ether | - | Prepares for RCM |

| 5 | Cyclopentenol (10) | Ring-closing metathesis (Grubbs catalyst) | 90 | Formation of cyclopentene ring |

| 6 | Cyclopentenecarboxylic acid (11a) | Oxidation of primary alcohol (TEMPO/DAIB) | - | Converts alcohol to acid |

| 7 | Methyl ester (11b) | Esterification with NaHCO3 and MeI | 85 | Prepares for aza-Michael addition |

| 8 | β-Amino acid derivative (12) | Aza-Michael addition with benzylamine | 91 | Stereoselective addition of amine |

Protection with Benzyloxycarbonyl Group (Cbz)

The amino group introduced by aza-Michael addition is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., triethylamine) in an organic solvent such as ethyl acetate or methanol. The reaction proceeds at mild temperatures (25–35°C) and is followed by purification via recrystallization or extraction.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Enzymatic resolution + classical resolution | Racemic cyclopentene amino acid esters | Enzymatic hydrolysis, chiral salt formation, Cbz protection | High enantiomeric purity possible | Enzymes costly, scale-up issues |

| Classical resolution with L-tartaric acid | Racemic methyl 4-aminocyclopent-2-ene-1-carboxylate | Salt formation, crystallization, Cbz protection | Straightforward, no enzymes | Moderate yield, multiple steps |

| Stereoselective synthesis from hexoses via RCM | Protected hexose derivatives (D-mannose, D-galactose) | Protection, oxidation, Wittig olefination, RCM, aza-Michael addition, Cbz protection | High stereoselectivity, good yields | Multi-step synthesis, requires catalysts |

Análisis De Reacciones Químicas

Types of Reactions

4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid is a complex organic compound featuring a cyclopentene ring and a benzyloxycarbonyl group. It has a molecular formula of and a molecular weight of approximately 261.27 g/mol. The compound includes a carboxylic acid functional group, which contributes to its reactivity and solubility in polar solvents like water. The presence of both an amine and a carboxylic acid functional group are critical for its biological activity and potential applications in medicinal chemistry.

Potential Applications

- Medicinal Chemistry The compound's unique structure allows for modifications that could lead to compounds with specific therapeutic effects or improved pharmacokinetic properties.

- Neurological Disorders Cyclopentene derivatives are known to act as inhibitors of gamma-aminobutyric acid aminotransferase, which is involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders.

- Drug Delivery The benzyloxycarbonyl group may enhance the compound's ability to penetrate biological membranes, thus increasing its bioavailability and therapeutic efficacy.

Interaction Studies

Studies on the interactions of 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid with biological targets are crucial for understanding its mechanism of action. Interaction studies may include:

- Enzyme Inhibition Assays

- Receptor Binding Studies

- Cellular Uptake Experiments

These studies provide insights into how structural modifications can enhance or diminish biological activity.

Mecanismo De Acción

The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopentene ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below compares the target compound with structurally similar derivatives:

Detailed Analysis

Protecting Group Stability

- Cbz Group (Target Compound): Stable under acidic and basic conditions but selectively cleaved via hydrogenolysis (H₂/Pd). Ideal for multi-step syntheses requiring orthogonal protection .

- Boc Group () : Acid-labile (cleaved by trifluoroacetic acid, TFA), making it unsuitable for acid-sensitive substrates. Preferred in solid-phase peptide synthesis .

- Propargylamide () : Lacks a traditional protecting group but contains a terminal alkyne for click chemistry, enabling rapid bioconjugation .

Physicochemical Properties

- The Boc analog () has a lower molecular weight (227.257 g/mol) and higher melting point (152.9°C) compared to the target compound, likely due to reduced steric bulk from the tert-butyl group .

- The cyclohexane derivative () exhibits a higher molecular weight (333.4 g/mol) and altered solubility due to its saturated ring and isopropyl substituent .

Actividad Biológica

4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopentene ring and a benzyloxycarbonyl group, suggests diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 261.27 g/mol. The presence of both an amine and a carboxylic acid functional group is crucial for its biological activity.

Key Structural Features:

- Cyclopentene Ring: Provides a reactive framework for biological interactions.

- Benzyloxycarbonyl Group: Enhances membrane permeability and bioavailability.

Biological Activity

Research indicates that compounds similar to 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid exhibit various biological activities:

- Neurotransmitter Metabolism Inhibition: Cyclopentene derivatives are known to inhibit gamma-aminobutyric acid (GABA) aminotransferase, which plays a role in neurotransmitter metabolism. This suggests potential applications in treating neurological disorders.

- Antimicrobial Properties: Preliminary studies indicate that structural analogs may possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

- Anticancer Activity: Some derivatives have shown promise in cancer cell line studies, indicating potential for development as anticancer agents.

Synthesis

The synthesis of 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid typically involves multi-step organic reactions:

- Formation of the Cyclopentene Core: Initial reactions focus on constructing the cyclopentene framework.

- Introduction of Functional Groups: Subsequent steps involve adding the benzyloxycarbonyl and carboxylic acid groups.

- Purification: Each step requires careful control of reaction conditions to ensure high yields and purity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminocyclopent-2-ene-1-carboxylic Acid | C6H9NO2 | Lacks benzyloxy group; simpler structure |

| 3-Carboxycoumarin | C10H8O4 | Contains a coumarin ring; used in fluorescence studies |

| 4-(Phenylmethoxycarbonylamino)-cyclohexanecarboxylic Acid | C15H19NO4 | Similar functional groups but different ring structure |

The distinct combination of structural features in 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid may confer specific physical and chemical properties compared to these similar compounds.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Inhibition Studies: Research has shown that cyclopentene derivatives can inhibit key enzymes involved in neurotransmitter metabolism, highlighting their potential for neurological applications.

- Antimicrobial Testing: A study evaluated the antimicrobial effects of structurally related compounds against various bacterial strains, demonstrating significant activity.

- Cancer Cell Line Research: In vitro studies on cancer cell lines have indicated that certain derivatives exhibit cytotoxic effects, warranting further exploration into their mechanisms of action.

Q & A

Q. What are the established synthetic routes for 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via carbamate protection of the amino group using benzyloxycarbonyl (Cbz) chloride. A common approach involves coupling 4-aminocyclopent-2-ene-1-carboxylic acid with Cbz-Cl under alkaline conditions (e.g., NaHCO₃ or NaOH) in a water-organic solvent biphasic system. Temperature control (0–25°C) and stoichiometric ratios are critical to minimize side reactions like overprotection or ring-opening . Advanced methods include enantioselective routes using chiral auxiliaries or catalysts to access stereoisomers, as seen in Boc-protected analogues .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

Structural confirmation relies on NMR (¹H/¹³C), IR (for carbonyl and amine groups), and mass spectrometry . X-ray crystallography is used to resolve stereochemistry, particularly for cyclopentene ring puckering and Cbz-group orientation. Computational tools (e.g., DFT) predict electronic properties and stability, validated against experimental data .

Q. What role does the benzyloxycarbonyl (Cbz) group play in modifying the compound’s reactivity?

The Cbz group acts as a temporary protecting agent for the amine, enabling selective functionalization of the carboxylic acid moiety. It enhances solubility in organic solvents and stabilizes the compound against oxidation during reactions. Deprotection (e.g., via hydrogenolysis) regenerates the free amine for downstream applications .

Advanced Research Questions

Q. How does stereochemistry at the cyclopentene ring influence biological activity or enzyme interactions?

Enantiomers (e.g., (1R,4R) vs. (1S,4S)) exhibit distinct binding affinities due to spatial compatibility with target proteins. For example, (1R,4R)-isomers show higher affinity for GABA receptors compared to their enantiomers, as demonstrated in conformationally restricted GABA analogues . Computational docking studies (e.g., AutoDock) correlate stereochemistry with binding energy differences .

Q. What computational strategies are used to predict the compound’s physicochemical properties and reactivity?

Molecular dynamics (MD) simulations model solvation effects and conformational flexibility, while DFT calculates charge distribution and frontier molecular orbitals (HOMO/LUMO). Tools like ACD/Labs Percepta predict logP, pKa, and solubility, though experimental validation is required due to discrepancies in cyclopentene-derived systems .

Q. How can experimental protocols mitigate sample degradation during long-term studies?

Degradation pathways (e.g., hydrolysis of the Cbz group or cyclopentene ring oxidation) are minimized by storing the compound at –20°C under inert gas (N₂/Ar). Additives like EDTA chelate metal catalysts, while lyophilization improves stability in aqueous matrices. Real-time stability studies using HPLC-MS monitor degradation products .

Q. What comparative studies exist between this compound and its non-cyclopentene analogues (e.g., GABA derivatives)?

The cyclopentene ring imposes conformational restraint, reducing rotational freedom and enhancing receptor binding specificity. In GABA analogues, this restraint increases metabolic stability compared to flexible linear chains, as shown in radioligand binding assays and pharmacokinetic studies .

Q. How are contradictions in synthetic yield data resolved across literature reports?

Yield variations often stem from differences in purification methods (e.g., column chromatography vs. recrystallization) or solvent systems. Meta-analyses using platforms like Reaxys or SciFinder identify optimal conditions, while mechanistic studies (e.g., kinetic profiling) clarify rate-limiting steps .

Methodological & Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. What are unresolved challenges in scaling up synthesis or applying this compound in vivo?

Scaling up enantioselective synthesis requires cost-effective chiral catalysts. In vivo, the Cbz group’s stability in biological matrices remains problematic; alternatives like tert-butyloxycarbonyl (Boc) or Fmoc are being explored for prodrug designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.